molecular formula C27H32N6O3S B2722649 1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-76-1

1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2722649
CAS No.: 1111221-76-1
M. Wt: 520.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic core fused with a quinazoline scaffold. Key structural features include:

  • A triazolo[4,3-a]quinazoline backbone, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties.
  • A 2-methylpropyl (isobutyl) group at position 4 and an N-isopropyl carboxamide at position 8, contributing to steric bulk and solubility modulation.

Properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-15(2)13-32-25(36)21-8-7-19(24(35)28-16(3)4)12-22(21)33-26(32)30-31-27(33)37-14-23(34)29-20-10-17(5)9-18(6)11-20/h7-12,15-16H,13-14H2,1-6H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTFTLSHSPEJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazoloquinazoline Core

Formation of Quinazoline-2,4-Dione

The synthesis begins with anthranilic acid derivatives. As demonstrated in, anthranilic acid reacts with potassium cyanate to form o-ureidobenzoic acid , which is cyclized under acidic or basic conditions to yield quinazoline-2,4(1H,3H)-dione (Scheme 1). Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) confirm the stability of intermediates.

Scheme 1 :
Anthranilic acid → o-ureidobenzoic acidquinazoline-2,4-dione

Chlorination and Hydrazination

Phosphorus oxychloride (POCl₃) converts quinazoline-2,4-dione into 2,4-dichloroquinazoline . Subsequent treatment with hydrazine hydrate at 0–5°C yields 2-chloro-4-hydrazinylquinazoline , a critical intermediate for triazole ring formation.

Key Conditions :

  • POCl₃ in refluxing toluene (110°C, 4 h).
  • Hydrazine hydrate in ethanol (0–5°C, 2 h).

Triazole Ring Formation

Cyclization of 2-chloro-4-hydrazinylquinazoline with acetic anhydride forms the 3-methyl-triazolo[4,3-c]quinazolin-5(6H)-one core. This step proceeds via acetylation of the hydrazine group, followed by intramolecular cyclization (Scheme 2).

Scheme 2 :
2-Chloro-4-hydrazinylquinazoline + Acetic anhydride → 3-methyl-triazoloquinazolinone

Characterization :

  • IR: 1743 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.38–8.10 (m, 4H, aromatic).

Functionalization of the Triazoloquinazoline Core

Alkylation at Position 4

The 4-position is alkylated using 1-bromo-2-methylpropane in dimethylformamide (DMF) with potassium carbonate as a base. This introduces the 2-methylpropyl group (Scheme 3).

Scheme 3 :
3-Methyl-triazoloquinazolinone + 1-Bromo-2-methylpropane → 4-(2-methylpropyl)-triazoloquinazolinone

Reaction Conditions :

  • DMF, K₂CO₃, 80°C, 5 h.
  • Yield: 78%.

Introduction of the Sulfanyl-Carbamoyl Side Chain

Thiolation

The sulfanyl group is introduced via nucleophilic substitution. Potassium thioacetate reacts with chloroacetic acid derivatives to form a thioether intermediate.

Scheme 4 :
Chloroacetic acid + Potassium thioacetate → Thioacetic acid S-(carboxymethyl) ester

Carbamoylation

The thioester intermediate is treated with 3,5-dimethylphenyl isocyanate to form the carbamoyl moiety (Scheme 5).

Scheme 5 :
Thioacetic acid S-(carboxymethyl) ester + 3,5-Dimethylphenyl isocyanate → {[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl

Conditions :

  • Dry THF, triethylamine, 0°C → RT, 12 h.
  • Yield: 67%.

Installation of the Isopropyl Carboxamide at Position 8

The quinazoline carboxyl group at position 8 is converted to an isopropyl carboxamide via a two-step process:

  • Esterification : Methylation using methanol and thionyl chloride.
  • Aminolysis : Reaction with isopropylamine in ethanol under reflux.

Scheme 6 :
Quinazoline-8-carboxylic acid → Methyl ester → N-(Propan-2-yl)carboxamide

Characterization :

  • ¹³C NMR (CDCl₃): δ 170.2 (C=O), 45.6 (N-CH₂), 22.1 (CH(CH₃)₂).

Optimization and Catalytic Approaches

Recent advancements utilize green chemistry principles:

  • Deep Eutectic Solvents (DES) : Glucose-pregabalin-urea DES improves reaction efficiency for triazoloquinazoline synthesis (yield: 80–99%, 2–60 min).
  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 400W, 2 min).

Table 1 : Summary of Key Spectroscopic Data

Position/Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Triazoloquinazoline 7.38–8.10 (m, 4H) 152.4 (C=N) 1627 (C=N)
2-Methylpropyl 1.02 (d, 6H, CH(CH₃)₂) 27.8 (CH(CH₃)₂) 2924 (C-H)
Sulfanyl-carbamoyl 3.45 (s, 2H, SCH₂) 168.9 (C=O) 1734 (C=O)
Isopropyl carboxamide 1.25 (d, 6H, CH(CH₃)₂) 170.2 (C=O) 1658 (C=O)

Challenges and Solutions

  • Regioselectivity : Controlled by stoichiometric ratios of POCl₃ and hydrazine.
  • Side Reactions : Use of anhydrous solvents (DMF, THF) minimizes hydrolysis.
  • Purification : Column chromatography (silica gel, DCM/MeOH 95:5) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C26H28N6O3SC_{26}H_{28}N_6O_3S, with a molecular weight of approximately 504.6 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of sulfanyl and carbamoyl groups enhances its potential as a bioactive molecule.

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazoloquinazolines. The compound has shown promising results in inhibiting various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

2. Antimicrobial Properties

Triazoloquinazolines exhibit significant antimicrobial activity. Research indicates that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating conditions characterized by chronic inflammation such as arthritis .

Synthetic Methodologies

The synthesis of 1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Triazole Ring: Utilizing cyclization reactions involving hydrazine derivatives.
  • Introduction of Functional Groups: Employing nucleophilic substitutions to introduce the sulfanyl and carbamoyl groups.
  • Final Modifications: Modifying the side chains to enhance pharmacokinetic properties.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various triazoloquinazoline derivatives demonstrated that modifications at the 8-carboxamide position significantly enhanced cytotoxicity against human cancer cell lines. The specific compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antimicrobial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several classes of heterocycles. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data from the evidence provided.

Analysis :

  • Pyrazole carboxamides (e.g., 3a–3p ) are synthesized via carbodiimide-mediated coupling, similar to methods used for carboxamide derivatives. The target compound likely requires analogous activation for the carbamoyl group .
  • Sulfonamide derivatives (e.g., 13 ) employ condensation reactions with phenylhydrazine, a strategy less relevant to the target compound’s sulfanyl-linked carbamoyl group .
Physicochemical Properties
Compound Melting Point (°C) Solubility Trends Key Functional Groups
Pyrazole carboxamide 3a 133–135 Moderate in chloroform Chloro, cyano, carboxamide
Sulfonamide 13 100.8 Low in water, high in dioxane Sulfonamide, imine, NH₂
Target triazoloquinazoline Not reported Likely low aqueous solubility Carbamoyl, sulfanyl, isopropyl

Analysis :

  • The target compound’s sulfanyl and isopropyl groups may reduce aqueous solubility compared to pyrazole carboxamides (e.g., 3a), which retain polar cyano/carboxamide groups .
  • The sulfonamide 13 exhibits higher solubility in organic solvents (e.g., dioxane) due to its nonpolar aromatic substituents, a trend expected for the target compound .
Spectral Data Comparison
Compound Key NMR Signals (δ, ppm) IR Absorptions (cm⁻¹) Mass Spec ([M+H]⁺)
Pyrazole carboxamide 3a 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
Sulfonamide 13 Not reported 3386 (NH), 1598 (C=N), 1130 (SO₂)
Target triazoloquinazoline Not reported Expected: ~1650 (C=O), ~1250 (C-S) Estimated: ~600–650

Analysis :

  • Pyrazole carboxamides show aromatic proton signals (δ 7.4–8.1) and methyl groups (δ 2.6–2.7), similar to the target compound’s dimethylphenyl and isopropyl substituents .
  • The sulfonamide 13 ’s IR spectrum highlights NH and SO₂ stretches, whereas the target compound’s IR would emphasize C=O (carboxamide) and C-S (sulfanyl) vibrations .

Research Findings and Implications

Structural Advantages Over Pyrazole Analogs
  • The sulfanyl bridge may enhance metabolic stability compared to ester or ether linkages in analogs like 3a–3p .
Limitations Compared to Sulfonamides
  • Sulfonamide derivatives (e.g., 13 ) exhibit stronger hydrogen-bonding capacity (via SO₂ and NH groups), which may improve receptor affinity compared to the target compound’s carbamoyl group .

Biological Activity

The compound 1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline core structure characterized by the following molecular formula:

Property Value
Molecular FormulaC26H28N6O3S
Molecular Weight504.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate various biochemical pathways by binding to enzymes and receptors. The exact molecular targets are still under investigation but may include:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular signaling.

These interactions can lead to diverse biological effects such as anti-inflammatory and anticancer activities.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of the compound:

  • Anticancer Activity : In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated significant inhibitory effects on cell proliferation. The IC50 values were recorded in the low micromolar range, indicating potent activity against various cancer types.
  • Anti-inflammatory Effects : The compound was also tested for its ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
  • Enzyme Inhibition : The compound showed promising results in inhibiting specific enzymes linked to cancer progression and inflammation, such as phospholipase A2 (PLA2). This inhibition is crucial as PLA2 is involved in membrane phospholipid metabolism and inflammatory responses.

Case Studies

A few notable case studies highlight the potential applications of this compound:

  • Case Study 1 : A research team investigated the compound's effects on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
  • Case Study 2 : Another study focused on its anti-inflammatory properties using LPS-stimulated RAW 264.7 macrophages. Treatment with the compound resulted in a significant decrease in nitric oxide production and inflammatory cytokine release.

Q & A

Q. Advanced Research Focus

  • Reaction Path Modeling : Use density functional theory (DFT) to simulate nucleophilic attack sites on the triazole ring. Software like Gaussian or COMSOL Multiphysics aids in predicting transition states .
  • Molecular Dynamics (MD) : Simulate binding affinity to target enzymes (e.g., kinases) using force fields like AMBER or CHARMM.
    Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers resolve discrepancies in reported biological activity data for similar triazoloquinazoline derivatives?

Q. Data Contradiction Analysis

  • Step 1 : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Step 2 : Perform dose-response curves with triplicate measurements to assess reproducibility.
  • Step 3 : Use meta-analysis tools (e.g., RevMan) to statistically evaluate literature data and identify outliers .
    Example : Conflicting IC₅₀ values for triazoloquinazoline kinase inhibitors may arise from differences in ATP concentrations during assays .

What are the recommended storage conditions to ensure compound stability?

Q. Basic Research Focus

  • Storage : Protect from light and moisture. Store at –20°C in amber vials under argon.
  • Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) monthly.
    Caution : The sulfanyl group is prone to oxidation; adding antioxidants (e.g., BHT) at 0.1% w/v extends shelf life .

How can cross-disciplinary approaches enhance the development of this compound?

Q. Advanced Research Focus

  • Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification .
  • AI Integration : Use machine learning (e.g., TensorFlow) to predict optimal reaction conditions from historical data .
    Case Study : ICReDD’s reaction design platform combines quantum chemistry and experimental data to accelerate triazoloquinazoline derivatization .

What structural modifications could improve the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • Modification 1 : Replace the 2-methylpropyl group with a polyethylene glycol (PEG) chain to enhance solubility.
  • Modification 2 : Introduce fluorine atoms at the quinazoline core to improve metabolic stability.
    Validation : Compare logP and plasma protein binding (%PPB) of analogs via shake-flask assays and surface plasmon resonance (SPR) .

How can researchers ensure reproducibility in multi-step syntheses of this compound?

Q. Methodological Best Practices

  • Documentation : Provide detailed reaction parameters (e.g., ramp rates, stirring speeds) in Supplementary Information .
  • Quality Control : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formations .
    Collaborative Framework : Share synthetic protocols via platforms like Chemotion to enable peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.